Technical Guide & Safety Data Sheet: (2-Formyl-6-methylphenoxy)acetonitrile in Advanced Organic Synthesis
Technical Guide & Safety Data Sheet: (2-Formyl-6-methylphenoxy)acetonitrile in Advanced Organic Synthesis
Executive Summary
In the realm of advanced organic synthesis and drug development, 2-(2-Formyl-6-methylphenoxy)acetonitrile (CAS: 303224-34-2) serves as a highly specialized bifunctional intermediate[1]. Featuring both an electrophilic formyl group and a pendant nitrile moiety, this compound is primarily utilized in the construction of complex heterocyclic scaffolds, most notably 3-aminochromones[2]. The chromone ring system is a privileged pharmacophore found in numerous kinase inhibitors, anti-inflammatory agents, and antiviral drugs[3].
This technical guide provides an in-depth analysis of the compound's physicochemical properties, safety data, and field-proven experimental workflows, specifically focusing on its role in N-heterocyclic carbene (NHC)-catalyzed intramolecular hydroacylation[4][5].
Physicochemical Properties & Hazard Classification
Accurate characterization and hazard awareness are the first steps in establishing a self-validating experimental system. The quantitative data below summarizes the structural identity and safety parameters of the compound.
Table 1: Physicochemical Properties & Identification
| Property | Value |
| Chemical Name | 2-(2-Formyl-6-methylphenoxy)acetonitrile |
| CAS Number | 303224-34-2[1] |
| PubChem CID | 22241345[6] |
| Molecular Formula | C10H9NO2[6] |
| Molecular Weight | 175.18 g/mol [1] |
| Appearance | White solid[2] |
| Melting Point | 75−77 °C[2] |
| ¹H NMR (400 MHz, CDCl₃) Signature | δ 10.19 (s, 1H, CHO), 7.69 (d, J = 7.6 Hz, 1H, Ar-H), 7.51 (d, Ar-H)[2] |
Table 2: GHS Hazard Classification (SDS)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed[7] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[7] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[7] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[7] |
Structural and Mechanistic Insights: The Umpolung Advantage
The synthetic value of 2-(2-Formyl-6-methylphenoxy)acetonitrile lies in its precise atomic geometry, which places two electrophilic carbons (the aldehyde and the nitrile) in close proximity. Under standard conditions, these functional groups repel nucleophilic cross-coupling. However, the introduction of an N-heterocyclic carbene (NHC) catalyst fundamentally alters the reaction logic via umpolung (polarity reversal)[5].
Causality in Mechanism:
-
Catalyst Activation: A thiazolium or triazolium precatalyst is deprotonated by a mild base, generating an active, electron-rich carbene[8].
-
Breslow Intermediate Formation: The carbene selectively attacks the highly electrophilic formyl carbon. This triggers a proton transfer that converts the normally electrophilic aldehyde into a nucleophilic acyl anion equivalent, known as the Breslow intermediate[9].
-
Intramolecular Hydroacylation: The newly formed nucleophile undergoes a rapid 6-exo-dig intramolecular attack on the pendant nitrile carbon, forging a critical C–C bond[4].
-
Tautomerization: The resulting cyclic imine undergoes tautomerization to an enamine, releasing the NHC catalyst and yielding the stable 3-amino-8-methylchromone core[4][5].
Mechanistic pathway of NHC-catalyzed intramolecular hydroacylation yielding 3-aminochromone.
Handling Guidelines & Safety Protocols (SDS)
As a Senior Application Scientist, ensuring laboratory safety is as critical as reaction optimization. 2-(2-Formyl-6-methylphenoxy)acetonitrile requires stringent handling protocols due to the presence of the nitrile group[7].
-
Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended during synthesis), tightly fitting safety goggles, and a flame-resistant lab coat. All manipulations must occur within a certified chemical fume hood[7].
-
Chemical Incompatibilities: CRITICAL: Aryloxyacetonitriles must be kept away from strong acids and strong oxidizing agents. Exposure to concentrated mineral acids can hydrolyze the nitrile group, potentially liberating highly toxic hydrogen cyanide (HCN) gas[7].
-
Spill Management: In the event of a spill, do not use combustible materials (e.g., sawdust). Cover the spill with an inert absorbent material such as vermiculite or dry sand. Sweep up and place in a sealed, labeled container for hazardous waste disposal[7].
-
Storage: Store in a cool, dry, well-ventilated area. Flush the storage container with inert gas (Argon or Nitrogen) to prevent the auto-oxidation of the formyl group into a carboxylic acid[7].
Experimental Workflows & Self-Validating Protocols
The following protocols are designed as self-validating systems. Each step includes a mechanistic rationale (causality) and a built-in verification method to ensure the integrity of the synthesis.
Protocol A: Synthesis of 2-(2-Formyl-6-methylphenoxy)acetonitrile
This step establishes the bifunctional substrate via a classic Williamson ether synthesis[2].
-
Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydroxy-3-methylbenzaldehyde (1.0 equiv, 10 mmol) in 20 mL of anhydrous N,N-dimethylformamide (DMF) under an argon atmosphere.
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5 equiv). Causality: K₂CO₃ is specifically chosen as a mild, non-nucleophilic base. It quantitatively deprotonates the phenol to form a highly nucleophilic phenoxide without triggering the Cannizzaro disproportionation of the sensitive aldehyde group.
-
Alkylation: Cool the mixture to 0 °C using an ice bath. Dropwise add bromoacetonitrile (1.2 equiv). Causality: The low temperature controls the exothermic alkylation, preventing the degradation of the haloacetonitrile.
-
Reaction & Validation: Heat the mixture to 80 °C for 4 hours. Self-Validation: Monitor via Thin-Layer Chromatography (TLC) using 20% Ethyl Acetate/Hexanes. The reaction is complete when the bright yellow color of the phenoxide anion dissipates into a pale suspension.
-
Workup: Quench the reaction by pouring it into 100 mL of ice water. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers extensively with brine (5 × 50 mL) to remove residual DMF.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude product from ethanol to yield 2-(2-Formyl-6-methylphenoxy)acetonitrile as a white solid (Yield: ~86%, m.p. 75−77 °C)[2].
Protocol B: NHC-Catalyzed Synthesis of 3-Amino-8-methylchromone
This protocol executes the umpolung hydroacylation to generate the chromone scaffold[4][5].
-
Precatalyst Activation: In a dry Schlenk tube, suspend the NHC precatalyst, 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride (0.1 equiv), in anhydrous acetonitrile (5 mL) or a green ionic liquid solvent (e.g., [bmim][BF₄])[4][5].
-
Carbene Generation: Add triethylamine (Et₃N, 0.5 equiv) at 0 °C. Causality: The base removes the acidic proton at the C2 position of the thiazolium ring, generating the active carbene in situ.
-
Substrate Addition: Introduce the purified 2-(2-Formyl-6-methylphenoxy)acetonitrile (1.0 equiv) from Protocol A into the reaction mixture.
-
Cyclization: Stir the mixture at room temperature for 12 hours (or apply microwave irradiation at 80 °C for 1 hour to accelerate the kinetics)[4][5].
-
Catalyst Turnover: Add morpholine (1.2 equiv) and stir for an additional 12 hours. Causality: Morpholine acts as a transient amine to facilitate the breakdown of the stable catalyst-bound imine intermediate, ensuring efficient catalyst turnover and product release[4].
-
Purification: Quench with water, extract with dichloromethane, and purify via silica gel column chromatography to isolate the final 3-aminochromone derivative.
Two-step experimental workflow for the synthesis and application of the acetonitrile intermediate.
References
- BLD Pharm. "2-(2-Formyl-6-methylphenoxy)acetonitrile | CAS No. : 303224-34-2." bldpharm.com.
- PubChem - NIH. "2-(2-Formyl-6-methylphenoxy)acetonitrile | C10H9NO2 | CID 22241345." nih.gov.
- XiXisys. "CAS: 303224-34-2 最新GHS 第11 修订版(Rev.11)SDS." xixisys.com.
- Nanyang Technological University (DR-NTU). "The advancement of NHC catalyzed C–C bond formation: application towards chromone synthesis." ntu.edu.sg.
- Nanyang Technological University (DR-NTU). "Part 1: NHC Catalyzed Hydroacylation: Chromone Synthesis." ntu.edu.sg.
- ResearchGate. "Optimization of the reaction condition: An efficient synthesis of 3-aminochromones." researchgate.net.
- International Journal of Research in Pharmacy and Chemistry (IJRPC). "Synthesis of Chromones and Their Applications." ijrpc.com.
Sources
- 1. 303224-34-2|2-(2-Formyl-6-methylphenoxy)acetonitrile|BLD Pharm [bldpharm.com]
- 2. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 3. ijrpc.com [ijrpc.com]
- 4. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 5. researchgate.net [researchgate.net]
- 6. 2-(2-Formyl-6-methylphenoxy)acetonitrile | C10H9NO2 | CID 22241345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS 303224-34-2 GHS 11 (Rev.11) SDS/MSDS | 免费查看与Word下载 | XiXisys [xixisys.com]
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- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
